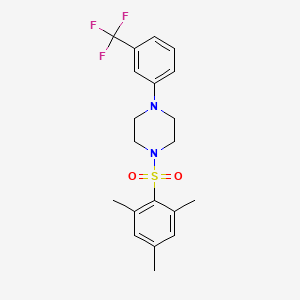

1-(Mesitylsulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine

Description

Properties

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]-4-(2,4,6-trimethylphenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23F3N2O2S/c1-14-11-15(2)19(16(3)12-14)28(26,27)25-9-7-24(8-10-25)18-6-4-5-17(13-18)20(21,22)23/h4-6,11-13H,7-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVTOHYYKBCANGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Mesitylsulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine typically involves the reaction of mesitylsulfonyl chloride with 4-(3-(trifluoromethyl)phenyl)piperazine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Mesitylsulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine can undergo various chemical reactions, including:

Oxidation: The mesitylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted piperazine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mesitylsulfonyl group yields sulfone derivatives, while reduction of the trifluoromethyl group results in difluoromethyl or monofluoromethyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structure, featuring a piperazine ring with mesitylsulfonyl and trifluoromethyl substitutions, enhances its solubility and stability, making it a candidate for drug development. Its potential applications include:

- Receptor Modulation : 1-(Mesitylsulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine is studied for its ability to modulate various receptors and enzymes, which could lead to therapeutic applications in treating conditions like cancer and neurological disorders.

- Anticancer Activity : Similar compounds have shown efficacy against colon cancer cell lines, suggesting that this compound may also exhibit selective cytotoxicity against cancer cells .

Organic Chemistry

The compound serves as a valuable building block in organic synthesis. Its unique properties allow for:

- Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex chemical entities, which may have diverse biological activities or serve as intermediates in drug development.

- Structure-Activity Relationship Studies : The presence of the trifluoromethyl group allows researchers to investigate the effects of electronic properties on biological activity, facilitating the design of more potent analogs.

Biochemical Research

In biochemical contexts, this compound has been evaluated for:

- Inhibition of Enzymatic Activity : Research indicates that compounds with similar structures can inhibit key enzymes involved in metabolic pathways, potentially leading to novel treatments for metabolic disorders .

- Nuclear Magnetic Resonance (NMR) Studies : The compound's unique substitutions provide opportunities for NMR labeling studies, enhancing our understanding of protein interactions and dynamics.

Case Study 1: Anticancer Properties

A study evaluated the effects of various piperazine derivatives on colon cancer cell lines. The results indicated that modifications in the sulfonyl and phenyl groups significantly impacted cytotoxic activity, highlighting the importance of structural variations in therapeutic efficacy .

Case Study 2: Receptor Modulation

In another investigation, compounds similar to this compound were tested for their ability to modulate neurotransmitter receptors. The findings suggested potential anxiolytic effects at certain dosages, warranting further exploration into its use for anxiety disorders .

Summary Table of Structural Features and Applications

| Compound Name | Structural Features | Unique Aspects | Applications |

|---|---|---|---|

| This compound | Piperazine ring with mesitylsulfonyl and trifluoromethyl substitutions | Enhanced solubility and stability | Medicinal chemistry, organic synthesis |

| 1-(Trifluoromethyl)-4-piperidone | Trifluoromethyl and piperidine | Lacks sulfonamide functionality | Anticancer research |

| 1-(Phenylsulfonyl)-4-piperidine | Phenylsulfonyl group | Different electronic properties due to phenyl substitution | Enzyme inhibition studies |

Mechanism of Action

The mechanism of action of 1-(Mesitylsulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various enzymes or receptors, modulating their activity. The mesitylsulfonyl group may also play a role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

1-(3-(Trifluoromethyl)phenyl)piperazine: A piperazine derivative with similar structural features but lacking the mesitylsulfonyl group.

Mesitylsulfonyl Chloride: A precursor in the synthesis of the target compound, used for introducing the mesitylsulfonyl group.

Trifluoromethylphenyl Derivatives: Compounds containing the trifluoromethylphenyl group, which share some chemical properties with the target compound.

Uniqueness: 1-(Mesitylsulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine is unique due to the presence of both the mesitylsulfonyl and trifluoromethylphenyl groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.

Biological Activity

1-(Mesitylsulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine core substituted with a mesitylsulfonyl group and a trifluoromethylphenyl moiety. Its chemical formula is , with a molar mass of approximately 350.35 g/mol. The presence of the trifluoromethyl group is significant as it often enhances lipophilicity and biological activity.

Research indicates that compounds with similar structures exhibit various mechanisms of action, including:

- Serotonergic Activity : Compounds like 1-(4-(trifluoromethyl)phenyl)piperazine have been identified as serotonergic releasing agents, influencing serotonin pathways which are crucial in mood regulation and anxiety disorders .

- Antiviral Properties : Recent studies have shown that piperazine derivatives can act as plant immune activators against viral pathogens such as tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). This suggests potential applications in agricultural biotechnology .

Antiviral Activity

A series of studies have evaluated the antiviral efficacy of piperazine derivatives, including those structurally related to this compound. For instance, derivatives were tested for their protective and curative activities against TMV and CMV:

-

Table 1 : Antiviral Efficacy Against TMV

Compound EC50 (μg/mL) Curative Activity (%) A16 18.4 87.0 A17 20.2 79.1 NNM 50.2 74.5 -

Table 2 : Antiviral Efficacy Against CMV

Compound EC50 (μg/mL) Protective Activity (%) A16 347.8 47.8 A3 - 61.0 NNM 359.6 44.2

These findings suggest that compounds derived from piperazine can significantly enhance plant resistance against viral infections by inducing the activity of defense enzymes such as superoxide dismutase (SOD) and polyphenol oxidase (PPO) .

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity demonstrated by related piperazine derivatives. Studies have shown that certain modifications to the piperazine structure can lead to enhanced anticonvulsant properties, indicating a potential therapeutic application in seizure management .

Case Studies

Several case studies highlight the biological implications of piperazine derivatives:

- Case Study on Plant Virus Resistance : A study evaluated the effectiveness of various piperazine derivatives in inducing systemic acquired resistance (SAR) in plants infected with TMV. Results indicated that compounds significantly increased the activities of key defense enzymes, thereby improving plant health and yield.

- Clinical Evaluation for Neurological Disorders : Clinical trials involving related piperazine compounds have shown promise in managing conditions such as anxiety and depression through modulation of serotonergic pathways .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for 1-(Mesitylsulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution between mesitylsulfonyl chloride and 4-(3-(trifluoromethyl)phenyl)piperazine. A base like triethylamine is used to deprotonate the piperazine nitrogen, facilitating the reaction in a solvent such as dichloromethane. Key optimization parameters include:

- Molar ratios : A 1:1.2 molar ratio of piperazine to sulfonyl chloride improves conversion.

- Temperature : Room temperature or mild heating (30–40°C) avoids side reactions.

- Purification : Column chromatography with gradients of ethyl acetate/hexane yields >95% purity .

Q. How do the structural features of the mesitylsulfonyl and 3-(trifluoromethyl)phenyl groups influence physicochemical properties?

- Key Structural Impacts :

- Mesitylsulfonyl : Enhances metabolic stability due to steric hindrance from the mesityl group (three methyl groups on the benzene ring), reducing enzymatic degradation. Its sulfonyl group increases hydrophilicity, improving solubility in polar solvents .

- 3-(Trifluoromethyl)phenyl : The electron-withdrawing trifluoromethyl group stabilizes the aromatic ring, influencing π-π stacking interactions with biological targets. Its hydrophobic nature contributes to membrane permeability .

Advanced Research Questions

Q. What computational strategies can predict the binding affinity of this compound to serotonin receptors (e.g., 5-HT1A)?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to model interactions between the compound’s trifluoromethylphenyl group and receptor hydrophobic pockets. The piperazine ring’s conformation (coplanar vs. perpendicular to the aryl group) affects agonist/antagonist activity .

- QSAR Modeling : Train models on datasets of arylpiperazines with known 5-HT1A binding data. Descriptors like logP, polar surface area, and substituent electronic effects (Hammett constants) are critical .

Q. How can conflicting data on cytotoxicity and bioactivity be resolved in preclinical studies?

- Analysis Framework :

- Dose-Response Curves : Test across a wide concentration range (nM–µM) to identify therapeutic windows. For example, evidence from modified piperazines shows that β-cyclodextran inclusion complexes reduce toxicity but may lower activity, necessitating formulation optimization .

- Off-Target Screening : Use kinase profiling assays to rule out nonspecific interactions. For instance, trifluoromethyl-substituted quinolines show selectivity for specific kinases, which can guide structural tweaks .

Q. What strategies validate the compound’s mechanism of action in antimicrobial assays?

- Experimental Design :

- Time-Kill Assays : Compare bactericidal/fungicidal effects against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Piperazine derivatives with nitrobenzyl groups exhibit moderate activity (MIC = 8–32 µg/mL), suggesting similar testing protocols .

- Resistance Studies : Serial passage experiments over 20 generations can assess resistance development. Synergy with existing antibiotics (e.g., β-lactams) may enhance efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.